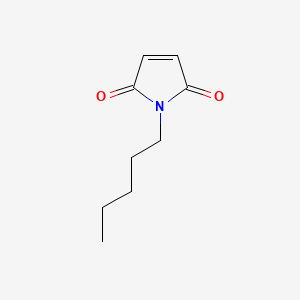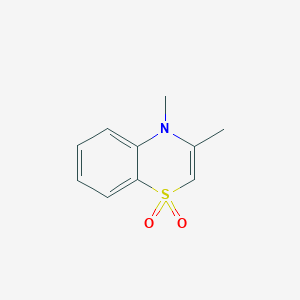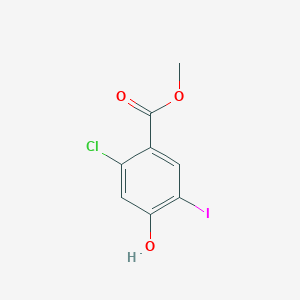
1-Pentyl-pyrrole-2,5-dione
描述
1-Pentyl-pyrrole-2,5-dione is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.2 g/mol. This compound has gained attention in scientific research due to its unique properties and potential implications in various fields.
作用机制
Target of Action
The primary target of 1-Pentyl-pyrrole-2,5-dione is mesenchymal stem cells (MSCs). The compound has been shown to induce the expression of CD31, a marker of endothelial cells, in MSCs . This suggests that this compound may play a role in the differentiation of MSCs into functional endothelial cells .
Mode of Action
It is known that the compound induces the expression of cd31 in mscs . This suggests that this compound may interact with specific receptors or signaling pathways in MSCs to promote their differentiation into endothelial cells .
Biochemical Pathways
The induction of cd31 expression suggests that the compound may affect the signaling pathways involved in cell differentiation
Result of Action
This compound has been shown to facilitate the rapid endothelialization of injured blood vessels . This is achieved through the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs) . MDFECs have been shown to inhibit the formation of neointima, a thickening of the blood vessel wall that can lead to vascular diseases such as atherosclerosis and restenosis .
生化分析
Biochemical Properties
The pyrrolidine ring in 1-Pentyl-pyrrole-2,5-dione is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It has been found that this compound interacts with human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
Cellular Effects
This compound has been shown to have effects on mesenchymal stem cells (MSCs). It has been reported that this compound-based small molecule-generated mesenchymal stem cell-derived functional endothelial cells (MDFECs) facilitated rapid transmural coverage of injured blood vessels .
Molecular Mechanism
The molecular mechanism of this compound involves a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . This mechanism is crucial for the biological activity of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits time-dependent aggregation-induced emission enhancement (AIEE) properties . This suggests that the effects of this compound can change over time under certain conditions.
Metabolic Pathways
It is known that pyrrolidine-2,5-diones, the class of compounds to which this compound belongs, are involved in a variety of biochemical reactions .
准备方法
The synthesis of 1-Pentyl-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid at 60°C for 5 hours . This method provides yields ranging from 40% to 95% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
1-Pentyl-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Pentyl-pyrrole-2,5-dione has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
相似化合物的比较
1-Pentyl-pyrrole-2,5-dione can be compared with other similar compounds, such as:
Pyrrole: A five-membered nitrogen-containing heterocycle with diverse biological activities.
Indole: Another nitrogen-containing heterocycle with significant biological and clinical applications.
Pyrrolidine-2,5-dione: A versatile scaffold used in the synthesis of biologically active compounds.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.
属性
IUPAC Name |
1-pentylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQOPAKOZMIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400206 | |
| Record name | 1-Pentyl-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19775-00-9 | |
| Record name | 1-Pentyl-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-pentyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)


![tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate](/img/structure/B3049128.png)


![3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B3049132.png)




